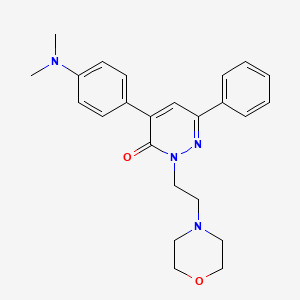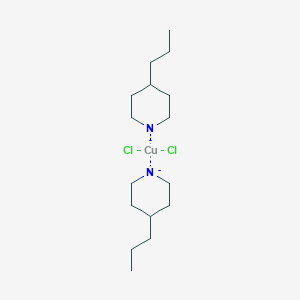
Dichlorobis(4-propylpyridine)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(4-propylpyridine)copper is a coordination compound where a copper(II) ion is coordinated with two chloride ions and two 4-propylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(4-propylpyridine)copper typically involves the reaction of copper(II) chloride with 4-propylpyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the copper ion. The general reaction can be represented as follows:
[ \text{CuCl}_2 + 2 \text{C}_8\text{H}_11\text{N} \rightarrow \text{CuCl}_2(\text{C}_8\text{H}_11\text{N})_2 ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(4-propylpyridine)copper can undergo various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using suitable reducing agents.
Substitution: The chloride ligands can be substituted with other ligands such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Halide salts (e.g., NaBr, NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of this compound analogs with different halides.
Applications De Recherche Scientifique
Dichlorobis(4-propylpyridine)copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to copper’s role in biological systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and coordination polymers.
Mécanisme D'action
The mechanism of action of Dichlorobis(4-propylpyridine)copper involves the coordination of the copper ion with the ligands, which stabilizes the copper in its +2 oxidation state. The copper center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(pyridine)copper: Similar structure but with pyridine instead of 4-propylpyridine.
Dichlorobis(dimethylsulfoxide)copper: Similar coordination environment but with dimethylsulfoxide ligands.
Dichlorobis(2,2’-bipyridine)copper: Contains 2,2’-bipyridine ligands instead of 4-propylpyridine.
Uniqueness
Dichlorobis(4-propylpyridine)copper is unique due to the presence of the 4-propylpyridine ligands, which can influence the compound’s solubility, stability, and reactivity compared to other similar copper complexes. The propyl group can also impact the compound’s interaction with biological systems, potentially enhancing its antimicrobial or therapeutic properties.
Propriétés
Numéro CAS |
15242-99-6 |
|---|---|
Formule moléculaire |
C16H32Cl2CuN2-2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
dichlorocopper;4-propylpiperidin-1-ide |
InChI |
InChI=1S/2C8H16N.2ClH.Cu/c2*1-2-3-8-4-6-9-7-5-8;;;/h2*8H,2-7H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
XTNADDZFAONEKN-UHFFFAOYSA-L |
SMILES canonique |
CCCC1CC[N-]CC1.CCCC1CC[N-]CC1.Cl[Cu]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)

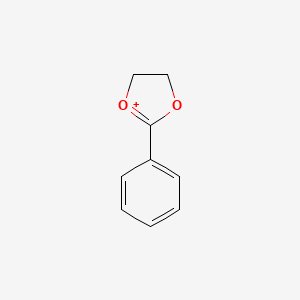
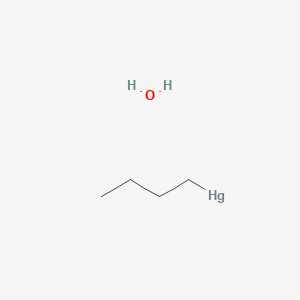

![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
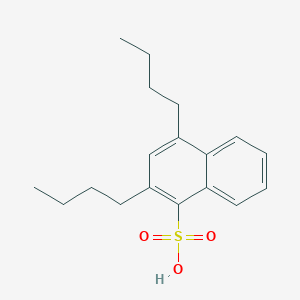
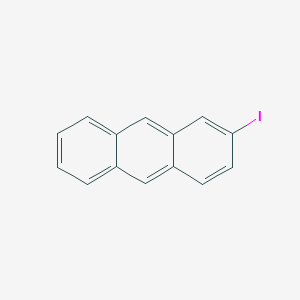
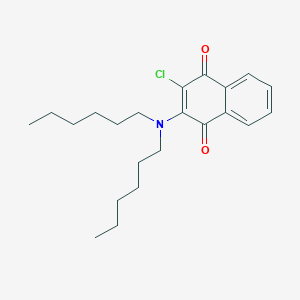


![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)

